molecular formula C19H18N4O4 B2563452 Ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate CAS No. 880810-77-5

Ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate

Cat. No. B2563452
CAS RN: 880810-77-5
M. Wt: 366.377
InChI Key: LPZWHQSYNQMRHH-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate is a chemical compound with the molecular weight of 380.4 . It is also known by its IUPAC name, ethyl 3-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzoate .


Synthesis Analysis

The synthesis of this compound involves the use of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids in solid phase peptide synthesis . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H20N4O4/c1-2-28-20(27)14-7-5-8-15(13-14)21-18(25)11-6-12-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,21,25) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound is involved in amide bond formation reactions, particularly in peptide synthesis . It has been demonstrated to have remarkable resistance to racemization during these reactions .


Physical And Chemical Properties Analysis

The compound is characterized by a molecular weight of 380.4 . Further physical and chemical properties are not specified in the available literature.

Scientific Research Applications

Synthesis and Material Science Applications

  • Peptide Bond Formation : The use of additives like Oxyma [ethyl 2-cyano-2-(hydroxyimino)acetate] in peptide synthesis as an alternative to benzotriazole-based HOBt and HOAt showcases the evolution of safer and more efficient reagents in the amide coupling process. This research underscores the ongoing need for innovations in synthetic chemistry that reduce risks while enhancing performance (Subirós‐Funosas et al., 2009).

  • Polymer Science : Studies on the cooperative motion of polar side groups in amorphous polymers, as seen in the synthesis and properties of azo polymers for reversible optical storage, illustrate the intersection of organic synthesis and material science. These findings highlight the potential of organic compounds in creating advanced materials with novel optical properties (Meng et al., 1996).

Medicinal Chemistry and Drug Design

  • Antimicrobial Agent Development : The synthesis and characterization of new quinazolines with potential antimicrobial activities reflect the application of organic synthesis in developing novel therapeutics. This research demonstrates the exploration of organic compounds as scaffolds for pharmaceuticals targeting bacterial and fungal pathogens (Desai et al., 2007).

  • Antiplatelet Activity : The study of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives for their selective anti-PAR4 activity in antiplatelet drug development exemplifies the role of synthetic organic chemistry in medicinal chemistry. This research outlines the structure-activity relationship (SAR) study critical for optimizing drug candidates (Chen et al., 2008).

Future Directions

The compound’s high efficiency and utility in the synthesis of complex natural products such as ramoplanin A2, ramoplanose aglycon, ustiloxin, and teicoplanin aglycon suggest potential future applications in the field of organic synthesis .

properties

IUPAC Name

ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-2-27-19(26)13-6-5-7-14(12-13)20-17(24)10-11-23-18(25)15-8-3-4-9-16(15)21-22-23/h3-9,12H,2,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZWHQSYNQMRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate

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